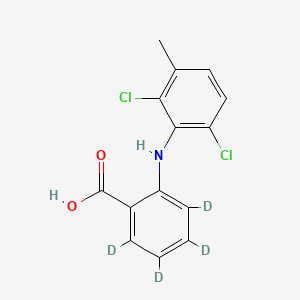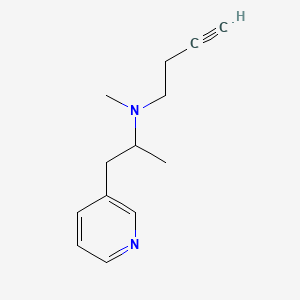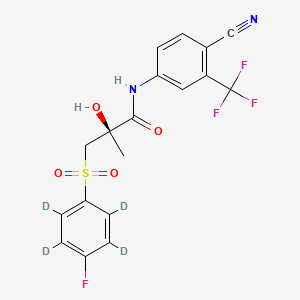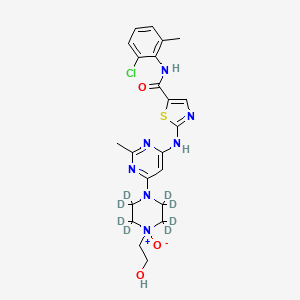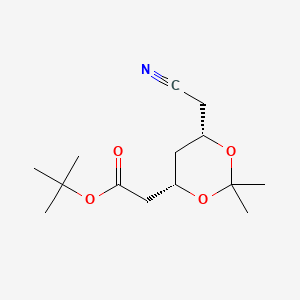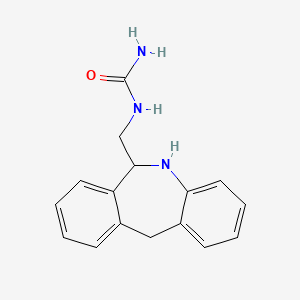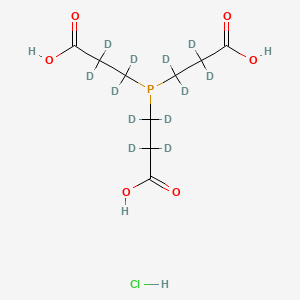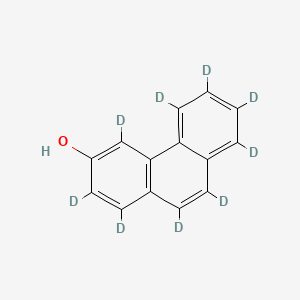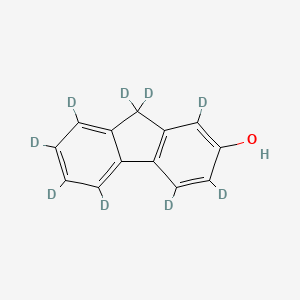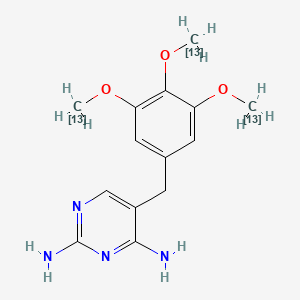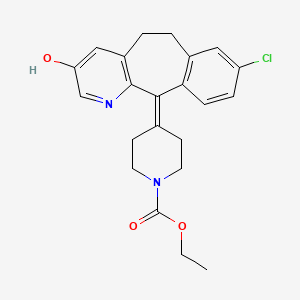
Homoharringtonine-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homoharringtonine-13C,d3 is a derivative of homoharringtonine, a plant alkaloid extracted from the Cephalotaxus species. Homoharringtonine has been widely studied for its anticancer properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . The isotopically labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of homoharringtonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Homoharringtonine is typically synthesized from cephalotaxine, which is extracted from the Cephalotaxus plant. The synthesis involves several steps, including esterification and selective reduction reactions . The isotopic labeling of Homoharringtonine-13C,d3 involves the incorporation of carbon-13 and deuterium atoms at specific positions in the molecule. This is achieved through the use of isotopically labeled reagents during the synthesis process.
Industrial Production Methods
Industrial production of homoharringtonine involves large-scale extraction of cephalotaxine from Cephalotaxus plants, followed by chemical synthesis to produce homoharringtonine . The isotopically labeled version, this compound, is produced in specialized facilities equipped to handle isotopic labeling and ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Homoharringtonine-13C,d3 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of homoharringtonine.
Biology: It is used to investigate the biological effects of homoharringtonine on cellular processes.
Mechanism of Action
Homoharringtonine-13C,d3 exerts its effects by inhibiting protein synthesis in cancer cells. It binds to the ribosome and prevents the elongation of the nascent peptide chain, leading to the inhibition of protein synthesis . This results in the induction of apoptosis and the inhibition of cell proliferation. The molecular targets of homoharringtonine include various proteins involved in the regulation of cell growth and survival, such as Mcl-1 and Bcl-2 .
Comparison with Similar Compounds
Homoharringtonine-13C,d3 is similar to other plant alkaloids, such as harringtonine and cephalotaxine, which are also derived from the Cephalotaxus species . homoharringtonine has a unique methylene group in its side chain, which distinguishes it from harringtonine . This structural difference contributes to its distinct pharmacological properties and therapeutic potential. Other similar compounds include omacetaxine, a semisynthetic form of homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia .
Properties
CAS No. |
1217626-64-6 |
|---|---|
Molecular Formula |
C29H39NO9 |
Molecular Weight |
549.64 |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3 |
InChI Key |
HYFHYPWGAURHIV-UASUQEDRSA-N |
SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Synonyms |
Cephalotaxine-13C,d3 4-Methyl (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester); CGX 635-13C,d3 ; Ceflatonin-13C,d3; NSC 141633-13C,d3; Omacetaxine Mepesuccinate-13C,d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


